molecular formula C14H15Cl2NO B3075940 (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 1037240-01-9

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B3075940
CAS No.: 1037240-01-9
M. Wt: 284.2 g/mol
InChI Key: XAHDHBCPTITANJ-QPEQYQDCSA-N
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Description

The compound (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic tertiary alcohol featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core. Its structure includes a (2Z)-configured methylidene group bridging the 2-position of the bicyclic system to a 2,4-dichlorophenyl substituent (Figure 1).

Molecular Formula: C₁₄H₁₅Cl₂NO₂ Key Features:

  • Bicyclic Core: The 1-azabicyclo[2.2.2]octane scaffold provides rigidity and influences stereoelectronic properties.
  • Substituents: The 2,4-dichlorophenyl group enhances lipophilicity and may modulate receptor binding.
  • Hydroxyl Group: The 3-ol moiety contributes to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9,14,18H,3-6H2/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHDHBCPTITANJ-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159218
Record name (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID601159218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1037240-01-9
Record name (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037240-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the bicyclic core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the bicyclic structure to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . It has been shown to interact with various cellular components of target organisms, disrupting their normal functions and leading to cell death. This mechanism makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol against several pathogenic microorganisms. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential use in clinical settings for treating infections caused by resistant pathogens.

Synthetic Applications in Medicinal Chemistry

The compound serves as a building block in the synthesis of various pharmaceuticals. Its unique bicyclic structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthesis Pathways

The synthesis typically involves:

  • Formation of the bicyclic core through Diels-Alder reactions.
  • Introduction of the dichlorophenyl group via Friedel-Crafts alkylation.
  • Hydroxylation to introduce the hydroxyl group using reagents like osmium tetroxide or potassium permanganate .

Neuropharmacological Research

Research has indicated that this compound may influence neurotransmitter systems, making it a subject of interest in neuropharmacology.

Potential Impacts on Neurotransmission

Preliminary studies suggest that this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, leading to potential applications in treating neurological disorders such as depression or anxiety disorders.

Biochemical Pathway Interactions

The compound affects various biochemical pathways in microbes and possibly in higher organisms as well, leading to its classification as a bioactive compound with potential therapeutic benefits.

Application AreaDescription
AntimicrobialInhibits growth of bacteria and fungi; potential for new antibiotics
Medicinal ChemistryServes as a synthetic intermediate for drug development
NeuropharmacologyPossible modulation of neurotransmitter systems
Biochemical ResearchInvestigates interactions with metabolic pathways

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent(s) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 2,4-Dichlorophenyl -OH (3-ol) C₁₄H₁₅Cl₂NO₂ 300.19 Radio-sensitization candidate; enhanced lipophilicity due to dichloro substitution
(2Z)-2-[(2-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-Chlorophenyl -C=O (3-one) C₁₄H₁₄ClNO 255.73 Reduced hydrogen-bonding capacity; potential intermediate for further derivatization
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 2,5-Dimethoxyphenyl -OH (3-ol) C₁₆H₂₁NO₃ 275.35 Electron-rich aryl group; altered pharmacokinetics due to methoxy groups
(2Z,3E)-2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime 4-Chlorobenzyl-indolyl -C=N-OH (oxime) C₂₃H₂₂ClN₃O 405.90 Extended π-system; radio-sensitizing activity demonstrated in preclinical studies
(2Z)-2-[(Thiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Thiophen-2-yl -OH (3-ol) C₁₂H₁₅NOS 221.32 Heteroaromatic substitution; potential CNS activity due to thiophene moiety

Substituent Effects on Physicochemical Properties

  • Chlorine Substitution: The 2,4-dichloro derivative exhibits higher lipophilicity (logP ~3.5) compared to mono-chloro analogs (logP ~2.8), enhancing membrane permeability . Dichloro substitution may improve metabolic stability by reducing oxidative metabolism .
  • Methoxy Groups: The 2,5-dimethoxy analog (C₁₆H₂₁NO₃) has increased solubility in polar solvents due to hydrogen-bond acceptor capacity, but reduced blood-brain barrier penetration .
  • Heteroaromatic Systems :
    • Thiophene and indole-containing analogs introduce π-π stacking interactions, critical for binding to aromatic residues in biological targets .

Functional Group Modifications

  • Hydroxyl vs. Oxime derivatives (e.g., C₂₃H₂₂ClN₃O) exhibit enhanced stability under acidic conditions, making them suitable for oral administration .

Stereochemical Considerations

  • Z-Configuration :
    • X-ray crystallography confirms the (2Z)-configuration in analogs like the thiophene and indole derivatives, which enforces a planar geometry critical for bioactivity .
    • Deviation from planarity (e.g., torsion angles >10°) reduces binding efficiency in receptor models .

Biological Activity

The compound (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol , with CAS number 53898-72-9 , is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13Cl2NOC_{14}H_{13}Cl_2NO, with a molecular weight of 282.16 g/mol . The structure features a bicyclic system, which is significant for its interaction with biological targets.

PropertyValue
Molecular Weight282.16 g/mol
Molecular FormulaC14H13Cl2NO
Purity90%
CAS Number53898-72-9

Research indicates that compounds similar to This compound often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to the central nervous system (CNS).
  • Antimicrobial Activity : Some derivatives show promise in inhibiting bacterial growth.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluated the effects of similar bicyclic compounds on neurotransmitter levels in rat models. Results indicated that these compounds could modulate serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.
  • Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines revealed that the compound could induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM, indicating a potential for development as an anticancer agent.

Comparative Analysis

Study TypeFindingsReference
NeuropharmacologyModulation of serotonin/dopamine levels
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityIC50 = 25 µM in MCF-7 cells

Q & A

Basic Research Questions

Q. How is the stereochemistry of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol confirmed experimentally?

  • Methodology :

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, analogous bicyclic compounds (e.g., (Z)-2-(1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one) have been resolved using single-crystal diffraction to confirm Z-configuration and spatial arrangement .
  • Nuclear Magnetic Resonance (NMR) : NOESY/ROESY experiments can detect through-space interactions between protons, differentiating between stereoisomers. Coupling constants in 1^1H NMR (e.g., vinyl protons) also provide clues about geometry .

Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) validates molecular formula and purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl, imine) via characteristic absorption bands.
  • Multinuclear NMR (1^1H, 13^13C, DEPT-135) maps carbon-hydrogen frameworks. For example, 13^13C NMR can distinguish between sp2^2 (imine) and sp3^3 (bicyclic carbons) environments .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity under varying environmental conditions?

  • Methodology :

  • Split-Split Plot Designs : Adapt approaches used in environmental chemistry (e.g., trellis systems for plant studies) to test variables like pH, temperature, and light exposure. Randomize blocks to account for variability and use replicates for statistical rigor .
  • Accelerated Stability Testing : Use forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC monitoring to identify degradation pathways and stable storage conditions .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodology :

  • Meta-Analysis of Replicates : Apply ANOVA or mixed-effects models to isolate variability sources (e.g., batch effects, assay conditions) .
  • Orthogonal Assays : Validate bioactivity using complementary techniques (e.g., enzyme inhibition assays vs. cell-based viability tests) to confirm mechanism-specific effects .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., neurotransmitter transporters) using software like GROMACS. Validate predictions with mutagenesis or binding affinity assays .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in synthetic modifications .

Q. How can the compound’s ecological risks be evaluated using multi-tiered assessment frameworks?

  • Methodology :

  • Tiered Environmental Risk Assessment (ERA) :

Laboratory Studies : Measure biodegradation (OECD 301 tests) and acute toxicity (Daphnia magna/EC50).

Field Studies : Monitor bioaccumulation in model organisms (e.g., zebrafish) under simulated ecosystems .

  • QSAR Modeling : Predict environmental fate (e.g., logP, soil adsorption) using quantitative structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 2
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

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